molecular formula C19H23N5O2S B2941707 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide CAS No. 2097889-58-0

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide

Cat. No.: B2941707
CAS No.: 2097889-58-0
M. Wt: 385.49
InChI Key: UDDVPRCTJAARSP-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the presence of reactive sites on the thiazole ring . These reactions include donor–acceptor interactions, nucleophilic substitutions, and oxidation reactions .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Biological Applications

Research in the field often focuses on the synthesis of novel compounds and their biological activities. For example, studies have developed methods for synthesizing diverse derivatives of pyridine, thiazole, and pyridazinone, examining their analgesic, anti-inflammatory, and antimicrobial activities. These studies contribute to the understanding of how structural modifications influence biological activity, guiding the design of new therapeutic agents.

  • Synthetic Methodologies : The synthesis of complex organic molecules like thiazolopyrimidine derivatives involves multi-step reactions, starting from basic building blocks to achieve targeted structures with potential biological activities (Amr, Maigali, & Abdulla, 2008). Such methodologies are crucial for creating libraries of compounds for screening in various biological assays.

  • Biological Activities : Compounds with structural features similar to the one mentioned have been evaluated for their analgesic and antiparkinsonian activities, highlighting the importance of these chemical scaffolds in medicinal chemistry. For instance, derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine showed significant pharmacological activities, comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

  • Antimicrobial and Antituberculosis Applications : Certain pyridine and thiazolopyrimidine derivatives exhibit antimicrobial activities, providing a foundation for developing new treatments against resistant bacterial strains. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of these molecules in addressing global health challenges like tuberculosis (Jeankumar et al., 2013).

  • Antipsychotic Potential : Exploring the pharmacological profile of heterocyclic carboxamides reveals their potential as antipsychotic agents. This research avenue highlights the compound's relevance in neuroscience, particularly in discovering new treatments for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Future Directions

Thiazole derivatives continue to be an area of active research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their potential applications in medicine and other fields .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-11-17(12(2)25)27-19(20-11)21-18(26)14-6-4-8-24(10-14)16-9-13-5-3-7-15(13)22-23-16/h9,14H,3-8,10H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVPRCTJAARSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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